5-[6-chloro-5-[(1S,2R)-2-ethenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione
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Overview
Description
5-[6-chloro-5-[(1S,2R)-2-ethenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione is a complex organic compound that features a pyridazine ring fused with a pyrimidine ring
Preparation Methods
The synthesis of 5-[6-chloro-5-[(1S,2R)-2-ethenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridazine and pyrimidine precursors, followed by their coupling under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions can be performed using appropriate halogen or alkylating agents. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
5-[6-chloro-5-[(1S,2R)-2-ethenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to the desired biological or chemical effect. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparison with Similar Compounds
Similar compounds to 5-[6-chloro-5-[(1S,2R)-2-ethenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione include:
- 6-chloro-5-((1S,2R)-2-methylcyclopropyl)-1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)phenyl]pyridazin-3(2H)-one These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical and biological properties.
Properties
Molecular Formula |
C13H11ClN4O2 |
---|---|
Molecular Weight |
290.70 g/mol |
IUPAC Name |
5-[6-chloro-5-[(1S,2R)-2-ethenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H11ClN4O2/c1-2-6-3-7(6)8-4-10(17-18-11(8)14)9-5-15-13(20)16-12(9)19/h2,4-7H,1,3H2,(H2,15,16,19,20)/t6-,7-/m0/s1 |
InChI Key |
NIOLDHDUZYPTLY-BQBZGAKWSA-N |
Isomeric SMILES |
C=C[C@H]1C[C@@H]1C2=CC(=NN=C2Cl)C3=CNC(=O)NC3=O |
Canonical SMILES |
C=CC1CC1C2=CC(=NN=C2Cl)C3=CNC(=O)NC3=O |
Origin of Product |
United States |
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